molecular formula C16H13NO5S3 B2422864 Methyl 3-{4-[(2-thienylsulfonyl)amino]phenoxy}-2-thiophenecarboxylate CAS No. 900015-23-8

Methyl 3-{4-[(2-thienylsulfonyl)amino]phenoxy}-2-thiophenecarboxylate

Cat. No.: B2422864
CAS No.: 900015-23-8
M. Wt: 395.46
InChI Key: KOMYESIKVCRIFI-UHFFFAOYSA-N
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Properties

IUPAC Name

methyl 3-[4-(thiophen-2-ylsulfonylamino)phenoxy]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO5S3/c1-21-16(18)15-13(8-10-24-15)22-12-6-4-11(5-7-12)17-25(19,20)14-3-2-9-23-14/h2-10,17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOMYESIKVCRIFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)OC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Methyl 3-{4-[(2-thienylsulfonyl)amino]phenoxy}-2-thiophenecarboxylate can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. .

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Methyl 3-{4-[(2-thienylsulfonyl)amino]phenoxy}-2-thiophenecarboxylate is used extensively in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of Methyl 3-{4-[(2-thienylsulfonyl)amino]phenoxy}-2-thiophenecarboxylate involves its interaction with specific molecular targets and pathways.

Comparison with Similar Compounds

Methyl 3-{4-[(2-thienylsulfonyl)amino]phenoxy}-2-thiophenecarboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Biological Activity

Methyl 3-{4-[(2-thienylsulfonyl)amino]phenoxy}-2-thiophenecarboxylate, a compound with a complex structure featuring thiophene and sulfonamide moieties, has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological profiles, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C16H13N O5S3
  • Molecular Weight : 395.47 g/mol
  • CAS Number : 900015-23-8

The compound's structure includes a thienylsulfonyl group that significantly influences its biological activity by enhancing interactions with biological targets.

This compound exhibits multiple mechanisms of action, primarily through the inhibition of specific enzymes and modulation of inflammatory pathways:

  • Enzyme Inhibition :
    • The compound has shown inhibitory effects on cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial in the inflammatory response. For instance, in vitro studies demonstrated that it could inhibit COX-1 and COX-2 activities, leading to reduced synthesis of pro-inflammatory mediators .
    • A study indicated that at concentrations of 100 µg/mL, the compound inhibited 5-lipoxygenase (5-LOX) by approximately 57%, highlighting its potential as an anti-inflammatory agent .
  • Cytokine Modulation :
    • Research has shown that this compound can downregulate pro-inflammatory cytokines such as TNF-α and IL-6 while upregulating anti-inflammatory cytokines like IL-10. This modulation contributes to its anti-inflammatory properties .

Pharmacological Profiles

The biological activity of this compound extends to various pharmacological effects:

  • Anti-inflammatory Activity :
    • The compound has demonstrated significant anti-inflammatory effects in both in vitro and in vivo models. For example, it reduced inflammation markers in mouse models at doses as low as 20 mg/kg .
  • Anticancer Potential :
    • Thiophene derivatives, including this compound, have been explored for anticancer properties. The structural features allow for interaction with multiple cellular pathways involved in tumor growth and metastasis .

Case Studies and Research Findings

  • In Vivo Studies :
    • In a study involving LPS-induced inflammation in THP-1 monocytes, this compound was able to significantly reduce TNF-α levels and inhibit the activation of ERK and NF-ĸB pathways at concentrations around 10 µM .
  • Structural Activity Relationship (SAR) :
    • Research into the SAR of thiophene derivatives has revealed that modifications to the thienylsulfonamide group can enhance biological activity. Compounds with varying substitutions on the thiophene ring have shown different levels of potency against inflammatory conditions .

Summary Table of Biological Activities

Activity TypeMechanism/EffectReference
Anti-inflammatoryInhibition of COX and LOX
Cytokine ModulationDownregulation of TNF-α, IL-6; Upregulation of IL-10
Anticancer PotentialInteraction with tumor growth pathways

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